molecular formula C11H15N3O6S B2704484 Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate CAS No. 1111462-62-4

Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate

Cat. No.: B2704484
CAS No.: 1111462-62-4
M. Wt: 317.32
InChI Key: NIDQMVVPPOPANC-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate is a sulfonamide derivative featuring a nitro-substituted benzene core. Its structure includes:

  • A benzene ring substituted with a 3-nitro group and a 4-methylamino group.
  • A sulfonamido bridge (-SO₂-NH-) linking the benzene ring to an ethyl acetate moiety (-CH₂COOEt).

Properties

IUPAC Name

ethyl 2-[[4-(methylamino)-3-nitrophenyl]sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6S/c1-3-20-11(15)7-13-21(18,19)8-4-5-9(12-2)10(6-8)14(16)17/h4-6,12-13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDQMVVPPOPANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The final step involves the esterification of the resulting compound with ethyl acetate under acidic or basic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products include nitro derivatives or carboxylic acids.

    Reduction: Products include amines or hydroxylamines.

    Substitution: Products include substituted sulfonamides or esters.

Scientific Research Applications

Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Structural Analogs in Agrochemicals (Sulfonylurea Herbicides)

Compounds like metsulfuron-methyl (Table 1) share the sulfonamide functional group but differ in core heterocyclic systems and substituents.

Compound Name Molecular Formula Key Substituents Application Reference
Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate C₁₁H₁₄N₄O₆S* 3-nitro, 4-methylamino benzene; ethyl ester Not specified
Metsulfuron-methyl C₁₄H₁₅N₅O₆S Triazine ring; methoxy, methyl groups Herbicide

Key Differences :

  • Core Structure : The target compound uses a benzene ring , while metsulfuron-methyl employs a 1,3,5-triazine ring , enhancing herbicidal activity via triazine’s electron-deficient nature .
  • Substituents: The nitro and methylamino groups on the target compound may influence solubility and receptor binding compared to methoxy/methyl groups in sulfonylureas.

Ethyl Ester Derivatives with Nitroaromatic Systems

Recent analogs from ECHEMI (Table 2) highlight variations in heterocyclic systems and linker groups.

Compound Name (ECHEMI) Molecular Formula Key Features Reference
Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate C₂₀H₂₀N₆O₅S₂* Triazole ring; sulfanyl linker; nitrobenzamido
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate C₂₁H₂₂N₆O₆S₂* Methoxyphenyl-triazole; nitrobenzamido

Key Differences :

  • Heterocyclic System : The ECHEMI compounds use 1,2,4-triazole cores, enabling diverse hydrogen bonding vs. the target’s benzene ring .
  • Linker Chemistry : The sulfanyl (-S-) group in ECHEMI analogs contrasts with the target’s sulfonamido (-SO₂-NH-) bridge, affecting metabolic stability and electronic properties.

Radiopharmaceutical Contrast: Lutetium Lu 177 vipivotide tetraxetan

While structurally distinct, this compound (Table 3) underscores the role of targeted functional groups in therapeutic applications.

Compound Name Molecular Formula Key Features Application Reference
Lutetium Lu 177 vipivotide tetraxetan C₄₉H₆₈I₇₇LuN₉O₁₆ Cyclohexyl, naphthalene, carboxy groups Prostate cancer

Contrast with Target Compound :

  • Complexity : The radiopharmaceutical’s macrocyclic structure and lutetium-177 integration enable radiation therapy, unlike the simpler sulfonamide-ester design of the target .

Research Findings and Implications

  • Bioactivity : Sulfonamide derivatives (e.g., metsulfuron-methyl) demonstrate that electron-withdrawing groups (e.g., nitro) enhance herbicidal activity . This suggests the target’s nitro group may confer similar reactivity.
  • Synthetic Flexibility : ECHEMI’s triazole analogs highlight the adaptability of ethyl ester-nitroaromatic systems in drug discovery .

Biological Activity

Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate, a compound with the CAS number 1111462-62-4, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a sulfonamide group, a nitro group, and an ethyl acetate moiety. Its molecular weight is 317.32 g/mol, and its chemical formula is C12H16N4O4S. The presence of these functional groups is significant for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thereby inhibiting bacterial growth. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In experimental models, it demonstrated the ability to reduce inflammation markers and inhibit pro-inflammatory cytokines. This effect may be attributed to the nitro group, which can undergo reduction to form reactive intermediates that interact with inflammatory pathways.

The mechanism of action of this compound involves several biochemical interactions:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit enzymes involved in folate metabolism by mimicking natural substrates.
  • Reductive Activation : The nitro group can be reduced to an amine, leading to the formation of reactive intermediates that may affect cellular processes.
  • Cellular Target Interaction : The compound may interact with various cellular targets, influencing multiple signaling pathways involved in inflammation and microbial resistance .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a dose-dependent reduction in edema volume, demonstrating its anti-inflammatory potential. At a dose of 50 mg/kg, the compound reduced edema by approximately 45% compared to control groups .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateHigh
SulfanilamideHighModerate
NitrofurantoinHighLow

This table highlights that while this compound shows moderate antimicrobial activity, it excels in anti-inflammatory effects compared to other sulfonamide derivatives.

Q & A

Basic: What synthetic routes are commonly employed for preparing Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate, and how can yield be optimized?

Answer:
The synthesis typically involves multi-step reactions starting from nitrobenzenesulfonyl chloride derivatives. A general approach includes:

Sulfonamide Formation : Reacting 4-(methylamino)-3-nitrobenzenesulfonyl chloride with ethyl glycinate under basic conditions (e.g., triethylamine) to form the sulfonamide bond.

Esterification : Protecting the carboxylic acid group as an ethyl ester, often using ethanol in acidic conditions.
Key optimization strategies:

  • Temperature Control : Maintaining low temperatures (0–5°C) during sulfonamide coupling to minimize side reactions .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/methanol gradients) improves purity and yield .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete reaction .

Advanced: How can researchers resolve discrepancies in reported spectral data (e.g., NMR, LCMS) for this compound?

Answer:
Contradictions in spectral data often arise from impurities, solvent effects, or tautomerism. Methodological solutions include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and rule out adducts or degradation products.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry. For example, NOESY can clarify spatial arrangements of the nitro and methylamino groups .
  • Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variability .
  • Cross-Validation : Compare data with structurally analogous compounds, such as ethyl 2-[3-(methylamino)phenyl]acetate, to identify systematic errors .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:
Essential techniques include:

  • HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., m/z 428 [M+H]+ observed in LCMS) .
  • FT-IR Spectroscopy : Identify functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, S content within 0.3% of theoretical values .
  • Melting Point Analysis : Compare observed mp (e.g., 178–183°C for similar sulfonamides) to literature values .

Advanced: How can computational modeling aid in predicting the reactivity of the sulfonamido group in nucleophilic environments?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:

  • Charge Distribution : The sulfonamide’s sulfur atom exhibits partial positive charge, making it susceptible to nucleophilic attack at the sulfonyl group.
  • Transition States : Simulate reactions with amines or thiols to predict regioselectivity. For example, the nitro group’s electron-withdrawing effect enhances sulfonamide electrophilicity .
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize zwitterionic intermediates, accelerating substitution reactions .
    Experimental validation via kinetic studies (e.g., monitoring reaction rates in DMSO vs. acetonitrile) is recommended .

Methodological: What strategies mitigate decomposition of the nitro group during prolonged storage or reactions?

Answer:
The nitro group’s sensitivity to light and heat requires:

  • Storage Conditions : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent photodegradation and oxidation .
  • Reaction Atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., catalytic hydrogenation of nitro to amino groups) .
  • Stabilizers : Add radical scavengers (e.g., BHT) to reaction mixtures during high-temperature steps .

Advanced: How can researchers design experiments to study the compound’s potential as a protease inhibitor in biochemical assays?

Answer:

Docking Studies : Use AutoDock Vina to model interactions between the sulfonamido group and protease active sites (e.g., HIV-1 protease).

Enzyme Kinetics : Measure IC₅₀ values via fluorogenic substrate assays (e.g., using trypsin-like proteases) .

SAR Analysis : Synthesize analogs (e.g., varying nitro positioning) to correlate structural features with inhibitory activity .

Crystallography : Co-crystallize the compound with target proteases to resolve binding modes at atomic resolution .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high crystalline purity?

Answer:
Recrystallization solvents are selected based on polarity and solubility:

  • Ethyl Acetate/Hexane (1:3) : Effective for removing hydrophobic impurities.
  • DMSO/Water (gradient) : Suitable for polar derivatives, yielding needle-like crystals .
  • Methanol/Chloroform : Enhances crystal lattice formation for X-ray diffraction-quality crystals .

Advanced: How do steric and electronic effects influence the sulfonamido group’s stability under acidic vs. basic conditions?

Answer:

  • Acidic Conditions : Protonation of the sulfonamide nitrogen increases electron-withdrawing effects, destabilizing the S–N bond and promoting hydrolysis.
  • Basic Conditions : Deprotonation leads to resonance stabilization, but hydroxide ions may attack the sulfonyl group.
  • Steric Shielding : Bulky substituents (e.g., ethyl ester) reduce hydrolysis rates by hindering nucleophilic access .
    Experimental validation via pH-dependent stability assays (HPLC monitoring over 24h) is critical .

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